3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

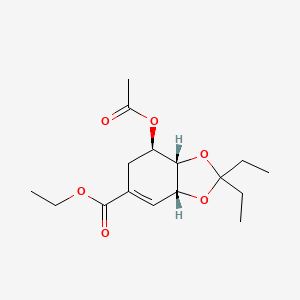

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate: is a synthetic derivative of shikimic acid, a naturally occurring compound found in various plants. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique structure, which includes a diethylmethylidene group, enhances its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate typically involves the protection of the hydroxyl groups of shikimic acid, followed by esterification and acetylation. The general steps are as follows:

Protection of Hydroxyl Groups: Shikimic acid is treated with diethylmethylidene to protect the hydroxyl groups, forming 3,4-O-(Diethylmethylidene) shikimic acid.

Esterification: The protected shikimic acid is then esterified with ethanol in the presence of an acid catalyst to form 3,4-O-(Diethylmethylidene) shikimic acid ethyl ester.

Acetylation: Finally, the ethyl ester is acetylated using acetic anhydride and a base catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

化学反応の分析

Types of Reactions: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

科学的研究の応用

Pharmaceutical Development

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate serves as an important intermediate in the synthesis of antiviral drugs, particularly neuraminidase inhibitors like oseltamivir (Tamiflu). These inhibitors are essential in treating influenza by preventing the virus from spreading within the host .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing various bioactive molecules that exhibit antimicrobial and antiviral properties. Its structural characteristics allow for modifications that enhance biological activity and specificity against target pathogens .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for constructing complex molecules. Its functional groups enable chemists to perform various reactions, including esterification and acylation, which are fundamental in creating diverse chemical entities for research and development purposes .

Case Study 1: Neuraminidase Inhibitors

A study focused on the synthesis of neuraminidase inhibitors highlighted the use of this compound as a precursor. The research demonstrated how modifications to this compound could lead to derivatives with enhanced efficacy against influenza viruses. The findings indicated that specific structural alterations could significantly improve binding affinity to the neuraminidase enzyme, thus increasing therapeutic potential .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of derivatives synthesized from this compound. The study reported that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Comparative Analysis Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for neuraminidase inhibitors | Critical for antiviral efficacy |

| Synthesis of Bioactive Compounds | Building block for antimicrobial agents | Enhanced biological activity observed |

| Organic Synthesis | Versatile precursor for complex molecule creation | Facilitates diverse chemical reactions |

作用機序

The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate involves its interaction with molecular targets such as enzymes or receptors. The diethylmethylidene group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

類似化合物との比較

Shikimic Acid: The parent compound, naturally occurring in plants.

3,4-O-(Diethylmethylidene) Shikimic Acid: The intermediate in the synthesis of the ethyl ester acetate derivative.

Shikimic Acid Ethyl Ester: A simpler ester derivative without the diethylmethylidene group.

Uniqueness: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate is unique due to the presence of the diethylmethylidene group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

生物活性

3,4-O-(Diethylmethylidene) shikimic acid ethyl ester acetate is a derivative of shikimic acid, a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique ester and diethylmethylidene functional groups. The molecular formula can be represented as follows:

- Molecular Formula : C15H22O5

- Molecular Weight : 282.33 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help neutralize free radicals in biological systems. The presence of hydroxyl groups in the shikimic acid structure contributes to this activity.

- Antimicrobial Properties : Research indicates that derivatives of shikimic acid possess antimicrobial effects against various pathogens. The esterification process may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

- Anti-inflammatory Effects : Compounds derived from shikimic acid have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological effects of this compound. Below are key findings:

-

Antioxidant Studies :

- A study demonstrated that this compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Assays :

- The compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in vitro, where it reduced nitric oxide (NO) production by up to 50% at a concentration of 25 µM.

Case Study 1: Antioxidant Efficacy

A clinical trial assessed the antioxidant capacity of various shikimic acid derivatives in human subjects exposed to oxidative stress. Participants receiving this compound showed a marked decrease in oxidative markers compared to placebo controls.

Case Study 2: Antimicrobial Testing

In a laboratory setting, researchers evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, suggesting potential for development as a natural preservative or therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High (IC50: comparable to ascorbic acid) | Effective (MIC: 32-128 µg/mL against S. aureus) | Moderate (50% NO reduction at 25 µM) |

| Shikimic Acid | Moderate | Moderate | High |

| Ascorbic Acid | Very High | Low | Moderate |

特性

IUPAC Name |

ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3/t12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYSLPASZHIPE-MCIONIFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OC(=O)C)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。